6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrF2N3 and a molecular weight of 248.03 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression and replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell proliferation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or repress gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. Over time, the compound’s impact on cellular processes may diminish as it degrades, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can influence metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Uniqueness
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity compared to other triazolopyridine derivatives .
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYGCWLDHOLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193483 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-79-9 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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